Ladostigil - 209349-27-4

Ladostigil

Catalog Number: EVT-272422
CAS Number: 209349-27-4
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Ladostigil, also known as TV-3326, is novel neuroprotective agent being investigated for the treatment of neurodegenerative disorders like Alzheimer's disease, Lewy body disease, and Parkinson's disease. It acts as a reversible acetylcholinesterase and butyrylcholinesterase inhibitor, and an irreversible monoamine oxidase B inhibitor, and combines the mechanisms of action of older drugs like rivastigmine and rasagiline into a single molecule. (https://en.wikipedia.org/wiki/Ladostigil).
Overview

Ladostigil is a novel compound that combines neuroprotective effects with the inhibition of monoamine oxidase-A and -B and cholinesterase activities. It is primarily researched for its potential in treating neurodegenerative diseases, particularly Alzheimer's disease and Parkinson's disease. Ladostigil is structurally related to rasagiline, an established anti-Parkinsonian medication, and is designed to enhance therapeutic efficacy while minimizing side effects.

Source and Classification

Ladostigil, also known as N-propargyl-(3R)-aminoindan-5-yl-ethyl methyl carbamate, falls under the classification of multifunctional neuroprotective agents. It is categorized as a dual inhibitor of monoamine oxidase and cholinesterase, making it a promising candidate for treating cognitive decline associated with neurodegenerative disorders .

Synthesis Analysis

The synthesis of ladostigil involves several key steps:

  1. Starting Materials: The synthesis begins with commercially available 5- or 6-hydroxy/amino indole derivatives.
  2. Reactions: The indole derivatives are reacted with diethyl-carbamoyl chloride through a nucleophilic addition-elimination reaction in the presence of potassium carbonate, typically using acetonitrile as a solvent.
  3. Microwave Irradiation: The resulting intermediates undergo treatment with sodium hydride in dimethylformamide and propargyl bromide under optimized microwave conditions (150 W, 95 °C) to yield the final ladostigil compounds in high yields exceeding 87% .
  4. Characterization: The synthesized compounds are characterized using various analytical techniques including nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS) to confirm their molecular structure and purity .
Molecular Structure Analysis

Ladostigil's chemical structure can be described as follows:

  • Chemical Formula: C14_{14}H18_{18}N2_{2}O2_{2}
  • Molecular Weight: 250.30 g/mol
  • Structural Features: It contains a propargyl moiety linked to an aminoindan structure, which contributes to its pharmacological properties. The presence of the carbamate group enhances its stability and bioavailability .
Chemical Reactions Analysis

Ladostigil undergoes several important chemical reactions that contribute to its therapeutic effects:

  1. Inhibition of Enzymes: Ladostigil acts as an inhibitor of monoamine oxidase-A and -B, which are enzymes involved in the breakdown of neurotransmitters such as dopamine and serotonin. This inhibition leads to increased levels of these neurotransmitters in the brain, potentially improving mood and cognitive function.
  2. Cholinesterase Inhibition: Additionally, ladostigil inhibits acetylcholinesterase and butyrylcholinesterase enzymes, which are responsible for the hydrolysis of acetylcholine. By preventing this breakdown, ladostigil enhances cholinergic signaling, which is crucial for memory and learning processes .
Mechanism of Action

The mechanism by which ladostigil exerts its effects can be summarized as follows:

  1. Neuroprotection: By inhibiting monoamine oxidase enzymes, ladostigil reduces oxidative stress in neuronal cells, thereby protecting them from damage associated with neurodegenerative diseases.
  2. Enhanced Neurotransmission: The dual inhibition of cholinesterases leads to increased availability of acetylcholine at synapses, promoting better synaptic transmission and cognitive function.
  3. Multi-target Approach: Ladostigil's ability to act on multiple targets simultaneously makes it a promising candidate for treating complex neurodegenerative conditions where multiple pathways are involved .
Physical and Chemical Properties Analysis

Ladostigil exhibits several notable physical and chemical properties:

  • Solubility: It is soluble in organic solvents like dimethyl sulfoxide (DMSO) but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data may vary based on purity but typically falls within a defined range consistent with similar compounds .
Applications

Ladostigil shows promise in various scientific applications:

  1. Therapeutic Use: Primarily investigated for its potential in treating Alzheimer's disease and Parkinson's disease due to its neuroprotective properties.
  2. Research Tool: Used in preclinical studies to understand the mechanisms underlying neurodegeneration and to develop new treatment strategies for cognitive impairments.
  3. Combination Therapies: Investigated as part of combination therapies that may enhance the efficacy of existing treatments for neurodegenerative diseases .
Pharmacological Mechanisms of Ladostigil in Neurodegenerative Pathologies

Dual Inhibition of Monoamine Oxidase and Cholinesterase Enzymes

Ladostigil (TV-3326) is a rationally designed multimodal agent that integrates the carbamate cholinesterase inhibitory moiety of rivastigmine with the propargylamine-based monoamine oxidase (MAO) inhibitory pharmacophore of rasagiline [4] [6]. This molecular hybridization enables simultaneous inhibition of acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), MAO-A, and MAO-B within a single entity. Biochemical assays confirm potent inhibition profiles, with reported IC₅₀ values of 37.1 μM for MAO-B and 31.8 μM for AChE in vitro [2]. The compound’s alkyne group further enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), facilitating targeted drug delivery systems [2].

Table 1: Enzymatic Targets and Inhibition Profiles of Ladostigil

Target EnzymeIC₅₀ (μM)Biological Consequence
MAO-B37.1Reduced dopamine metabolism, decreased ROS generation
AChE31.8Enhanced synaptic acetylcholine availability
BuChEComparable to AChESynergistic cholinergic enhancement
MAO-ABrain-selective inhibitionAntidepressant effects, mitigated tyramine sensitivity

Beyond symptomatic enzyme inhibition, ladostigil demonstrates pleiotropic neuroprotective mechanisms at micromolar concentrations (1-10 μM):

  • Amyloid Precursor Protein (APP) Processing: Modulates non-amyloidogenic pathways by enhancing α-secretase activity, increasing neuroprotective sAPPα release while suppressing amyloidogenic Aβ production [1] [7].
  • Mitogen-Activated Protein Kinase (MAPK) Signaling: Activates extracellular signal-regulated kinases 1/2 (ERK1/2), promoting neuronal survival pathways and synaptic plasticity [1] [4].
  • Apoptosis Regulation: Downregulates pro-apoptotic proteins (Bax, Bad) while upregulating anti-apoptotic Bcl-2 in human neuroblastoma cells exposed to oxidative stress [1] [2].
  • Neurotrophic Factor Induction: Stimulates brain-derived neurotrophic factor (BDNF) and glial cell line-derived neurotrophic factor (GDNF) expression, supporting neuronal growth and maintenance [6] [9].

This multimodal functionality positions ladostigil uniquely among neurodegenerative therapeutics, simultaneously addressing neurotransmitter deficits and fundamental disease mechanisms.

Brain-Selective MAO-A/B Inhibition and Tyramine Response Mitigation

A pivotal feature of ladostigil is its tissue-specific enzymatic inhibition, achieved through selective metabolic activation within the central nervous system. After oral administration, ladostigil undergoes hydrolysis by cholinesterases in the brain, liberating the active metabolite 6-hydroxyrasagiline—the primary agent responsible for irreversible MAO-A/B inhibition [3] [4]. This compartmentalized metabolism spares peripheral MAO activity, significantly reducing the risk of hypertensive crises ("cheese effect") triggered by dietary tyramine:

Table 2: Tissue-Specific MAO Inhibition by Ladostigil (Chronic Dosing)

TissueMAO-A Inhibition (%)MAO-B Inhibition (%)Key Implication
Brain>60%>60%Antidepressant & neuroprotective effects
LiverMinimalMinimalAvoids systemic tyramine potentiation
Small IntestineNegligibleNegligiblePrevents dietary tyramine absorption issues

Experimental evidence highlights this critical advantage [4] [7]:

  • Peripheral MAO Sparing: Unlike non-selective MAO inhibitors (e.g., phenelzine), ladostigil does not potentiate tyramine-induced blood pressure elevations in preclinical models, even at doses producing >60% brain MAO inhibition [4].
  • Antidepressant Efficacy: Chronic administration (17 mg/kg/day) reverses depressive-like behaviors in rodent stress models via sustained central monoamine preservation (serotonin, norepinephrine) [3] [8].
  • Reactive Oxygen Species (ROS) Reduction: By inhibiting MAO-mediated dopamine degradation, ladostigil suppresses hydrogen peroxide (H₂O₂) generation, mitigating oxidative damage in dopaminergic neurons [1] [7].

This brain-selective inhibition profile enables safer chronic administration for dementia patients with comorbid depression—a frequent clinical challenge in Alzheimer’s and Lewy body diseases [3] [9].

Modulation of Cholinergic Transmission via Acetylcholinesterase and Butyrylcholinesterase Inhibition

Ladostigil enhances central cholinergic signaling through dual cholinesterase blockade, inhibiting both AChE and BuChE with comparable efficacy (IC₅₀ ~31.8 μM for AChE) [2] [5]. This distinguishes it from donepezil (AChE-selective) and conventional agents, providing broader modulation of acetylcholine dynamics:

  • Differential Enzyme Targeting:
  • AChE: Primarily hydrolyzes acetylcholine in synapses and neuromuscular junctions.
  • BuChE: Gains prominence in advanced Alzheimer’s disease, constituting up to 90% of cortical cholinesterase activity and associating with amyloid plaques [6]. Ladostigil’s balanced inhibition counters this pathological shift.

Table 3: Comparative Cholinesterase Inhibition Profiles

CompoundAChE IC₅₀ (μM)BuChE IC₅₀ (μM)Selectivity Ratio (BuChE/AChE)
Ladostigil31.8~30–40*~1:1
Donepezil0.0136.91532
Rivastigmine1.90.250.13

*Estimated from structural analogs and inhibitory data [2] [5] [6]

  • Cognitive Effects:
  • Reverses scopolamine-induced spatial memory deficits in rats at 12–35 mg/kg oral doses, correlating with 25–40% brain ChE inhibition [4] [8].
  • Restores object recognition memory in streptozotocin-treated rats (model of sporadic Alzheimer’s) by ameliorating hippocampal cholinergic dysfunction [3] [8].
  • Non-Cholinergic Actions on Cholinergic Pathways:
  • APP Metabolism Regulation: Butyrylcholinesterase inhibition reduces amyloidogenic Aβ deposition independent of acetylcholine effects [6] [7].
  • Oxidative Stress Mitigation: Attenuates H₂O₂-induced cytotoxicity in SH-SY5Y cells (1–5 μM) via catalase and glutathione reductase upregulation, preserving cholinergic neuron viability [7].

The synergistic integration of MAO and cholinesterase inhibition establishes ladostigil as a comprehensive neuroprotective agent capable of addressing complex neurotransmitter deficits in neurodegenerative dementias.

Properties

CAS Number

209349-27-4

Product Name

Ladostigil

IUPAC Name

[(3R)-3-(prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl] N-ethyl-N-methylcarbamate

Molecular Formula

C16H20N2O2

Molecular Weight

272.34 g/mol

InChI

InChI=1S/C16H20N2O2/c1-4-10-17-15-9-7-12-6-8-13(11-14(12)15)20-16(19)18(3)5-2/h1,6,8,11,15,17H,5,7,9-10H2,2-3H3/t15-/m1/s1

InChI Key

LHXOCOHMBFOVJS-OAHLLOKOSA-N

SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1

Solubility

Soluble in DMSO, not in water

Synonyms

(N-propargyl-(3R) aminoindan-5-yl)-ethyl methyl carbamate
Ladostigil
TV 3326
TV3326

Canonical SMILES

CCN(C)C(=O)OC1=CC2=C(CCC2NCC#C)C=C1

Isomeric SMILES

CCN(C)C(=O)OC1=CC2=C(CC[C@H]2NCC#C)C=C1

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.